6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one
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Overview
Description
6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds that have shown significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminobenzamide with an aldehyde or ketone, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or substituted quinazolinone derivatives.
Scientific Research Applications
6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: The parent compound with a similar core structure.
6-Methylquinazolin-4-one: A derivative with a methyl group instead of an ethyl group.
3-(1-Hydroxy-3-methylbutan-2-yl)quinazolin-4-one: A derivative lacking the ethyl group.
Uniqueness
6-Ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one is unique due to the presence of both the ethyl group and the hydroxy-3-methylbutan-2-yl side chain
Properties
IUPAC Name |
6-ethyl-3-(1-hydroxy-3-methylbutan-2-yl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-11-5-6-13-12(7-11)15(19)17(9-16-13)14(8-18)10(2)3/h5-7,9-10,14,18H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFRCZIOIKPCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN(C2=O)C(CO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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